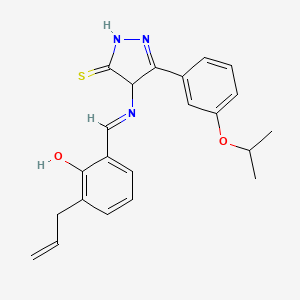

4-((3-Allyl-2-hydroxybenzylidene)amino)-3-(3-isopropoxyphenyl)-1H-pyrazole-5(4H)-thione

Description

4-((3-Allyl-2-hydroxybenzylidene)amino)-3-(3-isopropoxyphenyl)-1H-pyrazole-5(4H)-thione is a pyrazole-thione derivative featuring:

- A pyrazole core substituted with a thione group at position 3.

- A Schiff base moiety (benzylideneamino group) at position 4, derived from 3-allyl-2-hydroxybenzaldehyde.

- A 3-isopropoxyphenyl group at position 2.

This compound belongs to a class of heterocyclic molecules known for diverse pharmacological activities, including anti-inflammatory, antimicrobial, and antitumor properties. Its structural uniqueness lies in the combination of a pyrazole ring, a hydroxy-substituted benzylidene group, and the isopropoxy aromatic substituent, which may influence solubility, bioavailability, and target interactions.

Properties

CAS No. |

765286-90-6 |

|---|---|

Molecular Formula |

C22H23N3O2S |

Molecular Weight |

393.5 g/mol |

IUPAC Name |

4-[(2-hydroxy-3-prop-2-enylphenyl)methylideneamino]-3-(3-propan-2-yloxyphenyl)-1,4-dihydropyrazole-5-thione |

InChI |

InChI=1S/C22H23N3O2S/c1-4-7-15-8-5-10-17(21(15)26)13-23-20-19(24-25-22(20)28)16-9-6-11-18(12-16)27-14(2)3/h4-6,8-14,20,26H,1,7H2,2-3H3,(H,25,28) |

InChI Key |

SQODMDVMQXCWCY-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC1=CC=CC(=C1)C2=NNC(=S)C2N=CC3=CC=CC(=C3O)CC=C |

Origin of Product |

United States |

Biological Activity

The compound 4-((3-Allyl-2-hydroxybenzylidene)amino)-3-(3-isopropoxyphenyl)-1H-pyrazole-5(4H)-thione is a member of the pyrazole family, known for its diverse biological activities. The unique structural features of this compound, including the presence of a pyrazole ring and various substituents, suggest potential therapeutic applications in pharmacology.

Chemical Structure

- Molecular Formula : C22H23N3O2S

- SMILES : CC(C)OC1=CC=CC(=C1)C2=NNC(=S)C2N=CC3=CC=CC(=C3O)CC=C

This structure allows for interactions with various biological targets, influencing its pharmacological properties.

Anti-inflammatory Activity

Research indicates that compounds with a pyrazole nucleus exhibit significant anti-inflammatory effects. For example, derivatives of pyrazole have been reported to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. A study highlighted that certain pyrazole derivatives showed up to 85% inhibition of TNF-α at specific concentrations, suggesting that our compound may possess similar anti-inflammatory properties .

Antimicrobial Activity

The antimicrobial efficacy of pyrazole derivatives has been extensively studied. Compounds similar to 4-((3-Allyl-2-hydroxybenzylidene)amino)-3-(3-isopropoxyphenyl)-1H-pyrazole-5(4H)-thione have demonstrated activity against various bacterial strains, including E. coli and Staphylococcus aureus. In vitro studies indicated that some pyrazole derivatives exhibited Minimum Inhibitory Concentrations (MICs) as low as 6.25 µg/mL , showcasing their potential as antimicrobial agents .

Antioxidant Properties

Pyrazoles are also recognized for their antioxidant capabilities. The ability to scavenge free radicals is crucial in preventing oxidative stress-related diseases. Compounds with similar structures have been shown to significantly reduce oxidative damage in cellular models .

The biological activity of 4-((3-Allyl-2-hydroxybenzylidene)amino)-3-(3-isopropoxyphenyl)-1H-pyrazole-5(4H)-thione likely involves:

- Enzyme Inhibition : Binding to enzymes involved in inflammatory pathways.

- Receptor Interaction : Modulating receptor activity related to pain and inflammation.

The specific interactions at the molecular level remain an area for further research.

Case Studies and Research Findings

Scientific Research Applications

Based on the search results, here's what is known about the compound "4-((3-Allyl-2-hydroxybenzylidene)amino)-3-(3-isopropoxyphenyl)-1H-pyrazole-5(4H)-thione":

Structural Information

- Molecular Formula: C22H23N3O2S

- SMILES: CC(C)OC1=CC=CC(=C1)C2=NNC(=S)C2N=CC3=CC=CC(=C3O)CC=C

- InChI: InChI=1S/C22H23N3O2S/c1-4-7-15-8-5-10-17(21(15)26)13-23-20-19(24-25-22(20)28)16-9-6-11-18(12-16)27-14(2)3/h4-6,8-14,20,26H,1,7H2,2-3H3,(H,25,28)

- InChIKey: SQODMDVMQXCWCY-UHFFFAOYSA-N

- Compound Name: 4-[(2-hydroxy-3-prop-2-enylphenyl)methylideneamino]-3-(3-propan-2-yloxyphenyl)-1,4-dihydropyrazole-5-thione

Potential Applications

While the search results do not provide direct applications of this specific compound, they do shed light on related compounds and their uses, suggesting potential research avenues:

- Antimicrobial Activity: Schiff bases and their metal complexes have demonstrated medicinal and biological activities, including antimicrobial effects against various bacteria and fungi . The presence of specific functional groups can significantly contribute to this activity .

- Antidiabetic Properties: Some Schiff bases and their complexes have shown potential as inhibitors of alkaline phosphatase enzymes and may possess antidiabetic activity .

- Medicinal Chemistry: Many pharmaceutical, agricultural, and cosmetic products are derived from plants, with medicinal plants offering precursors for novel compounds . Research on medicinal plants is increasing, with the aim of integrating them into modern medicine .

- Applications of Bio-inspired systems: Bio-inspired systems that mimic the functionality of biological olfactory pathways can have revolutionizing applications ranging from environmental monitoring to food safety and healthcare diagnostics .

Comparison with Similar Compounds

Core Heterocycle Variations

Key Observations :

- Pyrazole vs. Triazole : The pyrazole core in the target compound has two adjacent nitrogen atoms, while triazoles (1,2,4-triazole) have three nitrogen atoms in a five-membered ring. This difference affects electronic distribution and hydrogen-bonding capabilities.

- Substituent Diversity : The target compound’s 3-isopropoxyphenyl group contrasts with substituents like pyridine (), ibuprofen derivatives (), and methoxy groups (), which may alter steric bulk and lipophilicity.

Schiff Base Moieties

The benzylideneamino group in the target compound is derived from 3-allyl-2-hydroxybenzaldehyde, providing:

Comparisons :

- 4-Fluorobenzylidene (): Introduces electron-withdrawing effects, enhancing stability and reactivity.

- 3-Nitrobenzylidene (): Strong electron-withdrawing nitro group may increase electrophilicity.

- 4-(Dimethylamino)benzylidene (): Electron-donating dimethylamino group improves solubility and charge transfer.

Contrasts with Analogues :

- Triazole derivatives () often use hydrazine precursors or cyclocondensation of thiosemicarbazides.

- Pyrazole-thiones may require different cyclizing agents or conditions compared to triazoles.

Crystallographic and Conformational Analysis

Hydrogen Bonding and Packing

Planarity and Dihedral Angles

- In triazole derivatives (), the heterocyclic ring is nearly planar (deviations < 0.01 Å), with dihedral angles between aromatic substituents ranging from 13° to 75°.

- The 3-isopropoxyphenyl group in the target compound may introduce greater torsional flexibility compared to rigid substituents like pyridine ().

Potential Pharmacological Implications

While specific bioactivity data for the target compound is unavailable, structural analogs suggest possible applications:

- Anti-inflammatory Activity : Ibuprofen-containing triazole-thiones () highlight the role of NSAID-like substituents.

- Antitumor Potential: Schiff base triazoles () demonstrate activity against cancer cell lines, likely via intercalation or enzyme inhibition.

- Antimicrobial Effects : Thione groups in triazoles () are associated with metal chelation, disrupting microbial metabolism.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.